REACTION_CXSMILES
|
[CH3:1][N:2]=[C:3]=[O:4].[C:5]1(C)[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1>>[C:5]1([N:2]2[CH2:1][C:3](=[O:4])[N:2]([CH3:1])[C:3]2=[O:4])[CH:6]=[CH:7][CH:8]=[CH:9][CH:10]=1
|
Name
|
n-phenyl glycine
|
Quantity
|
22.3 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
14.2 g
|
Type
|
reactant
|
Smiles
|
CN=C=O
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
|
Type
|
CUSTOM
|
Details
|
was stirred at 40°-45° C. for 7 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
to stand overnight at room temperature
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
(21° C.)
|
Type
|
CUSTOM
|
Details
|
The product was collected
|
Type
|
WASH
|
Details
|
washed with toluene
|
Type
|
CUSTOM
|
Details
|
crystallized from toluene
|
Reaction Time |
7 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)N1C(=O)N(C(=O)C1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 10.5 g | |
YIELD: PERCENTYIELD | 35% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |